molecular formula C19H16N4O2 B5013792 2-[3-(3-furo[3,2-c]pyridin-4-ylphenyl)pyrazol-1-yl]-N-methylacetamide

2-[3-(3-furo[3,2-c]pyridin-4-ylphenyl)pyrazol-1-yl]-N-methylacetamide

Cat. No.: B5013792
M. Wt: 332.4 g/mol
InChI Key: KZBIDUFGZBOTES-UHFFFAOYSA-N
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Description

2-[3-(3-furo[3,2-c]pyridin-4-ylphenyl)pyrazol-1-yl]-N-methylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a furo[3,2-c]pyridine moiety, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-furo[3,2-c]pyridin-4-ylphenyl)pyrazol-1-yl]-N-methylacetamide typically involves multiple steps. One common method involves the reaction of 3-(3-furo[3,2-c]pyridin-4-yl)phenylhydrazine with N-methylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-furo[3,2-c]pyridin-4-ylphenyl)pyrazol-1-yl]-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(3-furo[3,2-c]pyridin-4-ylphenyl)pyrazol-1-yl]-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(3-furo[3,2-c]pyridin-4-ylphenyl)pyrazol-1-yl]-N-methylacetamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes, such as bromodomain-containing proteins, which play a crucial role in regulating gene expression. By binding to these proteins, the compound can disrupt their function, leading to altered cellular signaling and potentially inhibiting the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3-furo[3,2-c]pyridin-4-ylphenyl)pyrazol-1-yl]-N-methylacetamide is unique due to its specific pyrazole and N-methylacetamide moieties, which confer distinct chemical properties and biological activities. Its ability to selectively inhibit certain molecular targets makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

2-[3-(3-furo[3,2-c]pyridin-4-ylphenyl)pyrazol-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-20-18(24)12-23-9-6-16(22-23)13-3-2-4-14(11-13)19-15-7-10-25-17(15)5-8-21-19/h2-11H,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBIDUFGZBOTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C=CC(=N1)C2=CC(=CC=C2)C3=NC=CC4=C3C=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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